molecular formula C8H5Cl2NO B1305101 2-(2,6-Dichlorophenoxy)acetonitrile CAS No. 21244-78-0

2-(2,6-Dichlorophenoxy)acetonitrile

Cat. No. B1305101
CAS RN: 21244-78-0
M. Wt: 202.03 g/mol
InChI Key: LVLKWYRHTDZICQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(2,6-Dichlorophenoxy)acetonitrile is C8H5Cl2NO . The molecular weight is 202.03700 . The IUPAC Standard InChI is InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 .

Scientific Research Applications

Anti-inflammatory Agents

2-(2,6-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,6-Dichlorophenoxy)acetonitrile, are promising anti-inflammatory agents. They have shown potential in selectively inhibiting the COX-2 enzyme . This makes them valuable in the development of new anti-inflammatory drugs .

Organic Synthesis

2-(2,6-Dichlorophenoxy)acetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Synthesis of Derivatives

A series of new derivatives of 2-(2,6-Dichlorophenoxy)acetic acid can be synthesized using 2-(2,6-Dichlorophenoxy)acetonitrile . These derivatives have shown potential in various fields, including medicinal chemistry .

Molecular Docking Studies

2-(2,6-Dichlorophenoxy)acetonitrile and its derivatives can be used in molecular docking studies . These studies help in understanding the interaction of these compounds with various enzymes and receptors, which is crucial in drug discovery .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

Acetonitrile, including 2-(2,6-Dichlorophenoxy)acetonitrile, can be used in cyanomethylation reactions . These reactions are important in the synthesis of various organic compounds .

Safety and Hazards

The safety and hazards associated with 2-(2,6-Dichlorophenoxy)acetonitrile were not found in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and hazard information .

properties

IUPAC Name

2-(2,6-dichlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLKWYRHTDZICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384053
Record name 2-(2,6-dichlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenoxy)acetonitrile

CAS RN

21244-78-0
Record name 2-(2,6-dichlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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